4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride
Overview
Description
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is characterized by its molecular formula C16H14Cl2O3 and a molecular weight of 325.19 g/mol . This compound is typically a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride involves several steps. One common method includes the reaction of 4-hydroxy-3-ethoxybenzoic acid with thionyl chloride to form 4-chloro-3-ethoxybenzoyl chloride. This intermediate is then reacted with 3-chlorobenzyl alcohol in the presence of a base such as pyridine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzoic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and other biological interactions.
Medicine: Research involving this compound may focus on its potential therapeutic properties or its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride involves its reactivity as a benzoyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is crucial in its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar compounds to 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride include other benzoyl chlorides such as:
- 4-Chloro-3-ethoxybenzoyl chloride
- 3-Chlorobenzyl chloride
- 4-Hydroxy-3-ethoxybenzoyl chloride
Compared to these compounds, this compound is unique due to its specific substitution pattern, which can influence its reactivity and applications in research and industry .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMLBWAOGNJIKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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